N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide involves multiple steps. One common method includes the reaction of 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide with hydroxylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide
- Caffeine Impurity B (N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide)
Uniqueness
N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is unique due to its specific structural features and the presence of the hydroxy group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H10N4O3 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H10N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h14H,1-2H3,(H2,8,10)(H,9,12,13) |
InChI Key |
COJDTQTTYCXDGX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1C)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C)C(=NO)N |
Origin of Product |
United States |
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